6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride
Overview
Description
6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride, also known as PAA, is a compound that has been extensively studied in the scientific community due to its potential applications in various fields. PAA is a benzoxazine derivative that is synthesized through a specific method, which will be discussed in The aim of this paper is to provide an overview of PAA, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Similar compounds have been shown to interact with their targets to inhibit certain biochemical pathways .
Biochemical Pathways
The compound likely affects several biochemical pathways. Similar compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be significant, given the observed effects of similar compounds. For example, certain triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications, including medicinal chemistry, material science, and polymer chemistry. One limitation of using this compound in lab experiments is its cost, as it is a relatively expensive compound compared to other chemicals.
Future Directions
There are many future directions for the research and development of 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride. In medicinal chemistry, this compound could be further optimized as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, this compound could be used as a monomer for the synthesis of new high-performance polymers with improved properties. In polymer chemistry, this compound could be used as a crosslinking agent for the synthesis of new hydrogels with improved mechanical and biological properties. Overall, the potential applications of this compound are vast and exciting, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a benzoxazine derivative that has been extensively studied for its potential applications in various fields. The synthesis of this compound is a crucial step in the research and development of this compound for various applications. This compound has been shown to have various biochemical and physiological effects in vitro and in vivo, and it has many advantages and limitations for lab experiments. The potential applications of this compound are vast and exciting, and further research is needed to fully explore its potential.
Scientific Research Applications
6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, this compound has been used as a monomer for the synthesis of high-performance polymers. In polymer chemistry, this compound has been used as a crosslinking agent for the synthesis of hydrogels.
properties
IUPAC Name |
6-(2-piperazin-1-ylacetyl)-4H-1,4-benzoxazin-3-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.2ClH/c18-12(8-17-5-3-15-4-6-17)10-1-2-13-11(7-10)16-14(19)9-20-13;;/h1-2,7,15H,3-6,8-9H2,(H,16,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTDMLGKUZZYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.